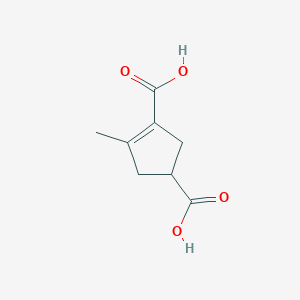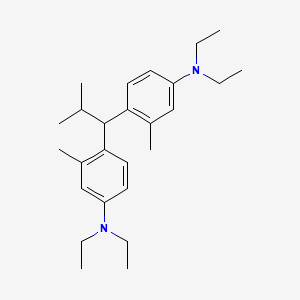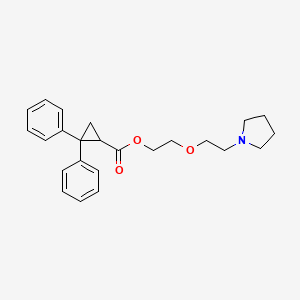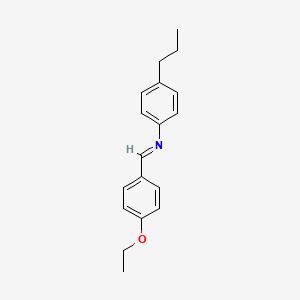
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a propyl group attached to another phenyl ring, connected through a methanimine linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imine compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imine group, affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-(4-propylphenyl)methanimine
- (E)-1-(4-Ethoxyphenyl)-N-(4-methylphenyl)methanimine
Uniqueness
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
37599-81-8 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C18H21NO/c1-3-5-15-6-10-17(11-7-15)19-14-16-8-12-18(13-9-16)20-4-2/h6-14H,3-5H2,1-2H3 |
Clave InChI |
JGOVLRCBTRVOJW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
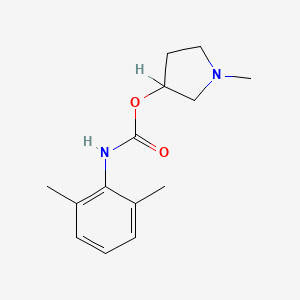

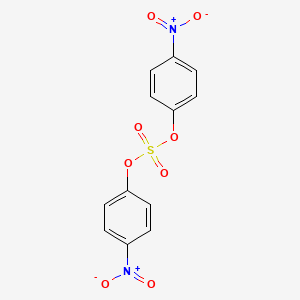

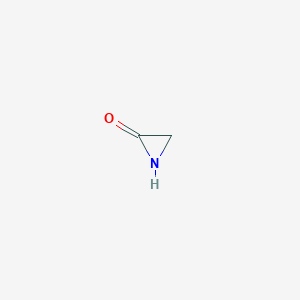

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
